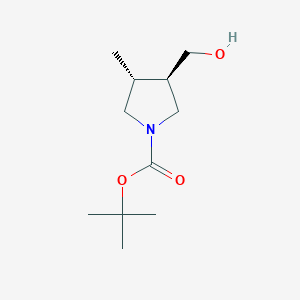

trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Description

Chemical Structure and Properties trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (CAS: 1349715-96-3) is a pyrrolidine derivative with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . Key physical properties include a predicted boiling point of 298.8±13.0°C, density of 1.047±0.06 g/cm³, and pKa of 14.93±0.10 . It is widely used in pharmaceutical and fine chemical synthesis due to its stereochemical rigidity and functional group versatility .

Synthesis and Applications

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in , where similar pyrrolidine derivatives are prepared using CuSO₄ and sodium ascorbate . Its primary applications include serving as a building block in drug discovery, particularly for targeting protein-protein interactions (e.g., YAP-TEAD disruptors) , and as a precursor for advanced materials .

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVPXIMDUBAIPY-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@@H]1CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group in trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products:

- Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.

- Reduction can produce alcohols or amines.

- Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Impacts

The following table summarizes key analogs and their distinguishing features:

Key Comparative Insights

Functional Group Effects

- Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group in the parent compound confers polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions . In contrast, trifluoromethyl analogs (e.g., CAS 1817633-15-0) exhibit increased lipophilicity and metabolic stability, advantageous in blood-brain barrier penetration .

- Aminomethyl Substitution: Replacing hydroxymethyl with aminomethyl (CAS 2141698-23-7) enhances nucleophilicity, enabling participation in Schiff base formation or amide coupling reactions .

Stereochemical and Steric Considerations

- The trans configuration in the parent compound ensures spatial separation of substituents, reducing steric clashes during molecular recognition . Derivatives with bulky groups (e.g., trifluoromethyl) may impose conformational constraints, affecting binding affinity in biological targets .

Commercial Availability

- Watson International Ltd.

Biological Activity

trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is an organic compound notable for its unique pyrrolidine structure, characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate functional group. Its molecular formula is with a molecular weight of 215.29 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activity.

The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The hydroxymethyl groups in the compound can participate in hydrogen bonding, which may influence its binding affinity and specificity towards these targets.

Potential Biological Targets

- Enzymes : The compound may act as an inhibitor or modulator of enzyme activity, akin to other pyrrolidine derivatives.

- Receptors : It could serve as a ligand for various receptors, affecting signaling pathways within cells.

Comparative Analysis with Similar Compounds

The following table summarizes some biological activities observed in structurally similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate) | Moderate protective effect against Aβ 1-42 in astrocytes | Inhibits β-secretase and acetylcholinesterase |

| Other Pyrrolidine Derivatives | Enzyme inhibition, receptor modulation | Varies based on specific structure |

Case Studies and Research Findings

- Neuroprotective Effects : Research indicates that certain pyrrolidine derivatives can protect astrocytes from neurotoxic agents like Aβ 1-42 by reducing inflammatory cytokines such as TNF-α . Although this compound has not been directly studied in this context, its structural similarities suggest potential neuroprotective applications.

- Synthetic Applications : The compound is utilized as an intermediate in organic synthesis, which may lead to the development of more complex molecules with varied biological activities. This synthetic versatility enhances its potential role in drug discovery.

Q & A

Synthesis Optimization and Purification Strategies

Q: What are the critical parameters for optimizing the synthesis of trans-tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate to achieve high yields and purity? A: Key parameters include precise control of reaction temperature (typically 0–25°C for sensitive intermediates), pH adjustment to stabilize reactive groups, and inert atmospheres (e.g., nitrogen) to prevent oxidation. Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Monitoring reaction progress via TLC and ensuring stoichiometric equivalence of reagents (e.g., tert-butyl chloroformate) minimizes side products. For structural confirmation, H/C NMR and high-resolution mass spectrometry (HRMS) are essential .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the stereochemistry and purity of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for stereochemical assignment, particularly H NMR coupling constants (e.g., trans-diaxial protons on the pyrrolidine ring) and NOE experiments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while polarimetry or chiral HPLC assesses enantiomeric purity. X-ray crystallography (using SHELX software for refinement) provides unambiguous stereochemical determination when suitable crystals are obtained .

Stereochemical Control in Pyrrolidine Ring Formation

Q: How can enantioselective synthesis of the trans-pyrrolidine scaffold be achieved? A: Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or Jacobsen epoxidation catalysts) are employed during ring closure. For example, aza-Michael additions with chiral ligands or enzymatic resolution of racemic mixtures can yield >95% enantiomeric excess. Post-synthetic modifications, such as tert-butoxycarbonyl (Boc) protection, stabilize the stereochemistry. Reaction monitoring via chiral stationary-phase HPLC ensures fidelity .

Mechanistic Pathways in Derivative Synthesis

Q: What mechanistic insights govern the synthesis of derivatives like phosphonates or fluorinated analogs? A: Photoinduced deformylative phosphonylation () involves radical intermediates generated under UV light, enabling C–P bond formation. For fluorinated derivatives, SN2 displacement with KF or electrophilic fluorination (e.g., Selectfluor) modifies the hydroxymethyl group. Computational studies (DFT) predict regioselectivity, while F NMR tracks fluorination efficiency. Protecting group strategies (e.g., Boc) prevent undesired side reactions .

Crystallographic Refinement Challenges

Q: What challenges arise in crystallographic analysis of this compound, and how are they resolved? A: Low crystal quality due to flexible hydroxymethyl groups or hygroscopicity is common. Solutions include slow vapor diffusion (e.g., ether into dichloromethane) for crystallization and cryocooling (100 K) to stabilize crystals. SHELXL refinement incorporates anisotropic displacement parameters and hydrogen bonding constraints. Twinning, observed in ~15% of cases, requires TWINLAW or CELL_NOW for data processing .

Biological Target Interaction Studies

Q: How can researchers evaluate the biological activity of this compound against enzymatic targets? A: In vitro assays (e.g., fluorescence polarization or SPR) measure binding affinity to targets like proteases or kinases. Molecular docking (AutoDock Vina) predicts binding modes using the compound’s 3D structure (from X-ray or DFT-optimized geometry). Metabolite stability is assessed via liver microsome incubations with LC-MS monitoring. For in vivo studies, radiolabeling (e.g., C at the hydroxymethyl position) tracks pharmacokinetics .

Computational Modeling of Reactivity

Q: Which computational approaches predict the compound’s reactivity in novel reactions? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates transition-state energies for nucleophilic substitutions or ring-opening reactions. Molecular dynamics (MD) simulations (AMBER force field) model solvation effects. QSAR models correlate substituent effects (e.g., methyl vs. propyl groups) with reaction rates. Software like Gaussian or ORCA is standard for these analyses .

Stability Under Storage Conditions

Q: What storage conditions prevent degradation of this hygroscopic compound? A: Long-term stability (>6 months) requires desiccated storage at −20°C under argon. Lyophilization reduces water content to <0.1% (Karl Fischer titration). Accelerated stability studies (40°C/75% RH for 14 days) monitor degradation via HPLC; common degradation products include tert-butyl alcohol (from Boc deprotection) and oxidized hydroxymethyl derivatives .

Analytical Method Validation

Q: How are HPLC/GC methods validated for quantifying this compound in complex mixtures? A: Validation parameters include linearity (R >0.99 over 1–100 µg/mL), LOD/LOQ (≤0.1 µg/mL), and precision (%RSD <2%). Column choice (C18 for HPLC, DB-5 for GC) and mobile phase (acetonitrile/0.1% TFA) optimize resolution. Spike-and-recovery experiments (80–120% recovery) confirm accuracy in biological matrices .

Green Chemistry Approaches

Q: Can solvent-free or catalytic methods improve the sustainability of its synthesis? A: Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and solvent use. Biocatalysis (e.g., lipases for esterification) achieves high atom economy. Solvent-free ball milling facilitates Boc protection without DCM. Lifecycle assessment (LCA) metrics show a 40% reduction in E-factor (kg waste/kg product) with these methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.